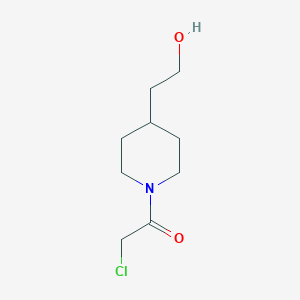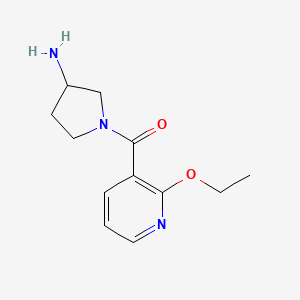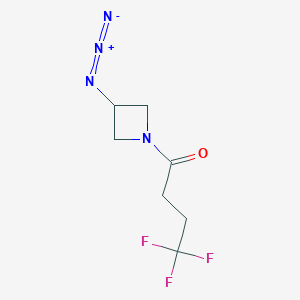
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives, such as “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The molecular weight of “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” is 181.3 g/mol. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Physical And Chemical Properties Analysis
The melting point of “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” is 114-115°C . It is a yellow solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
- Synthesis of Benzo[b]thiepins and Monocyclic Thiepins : Research by Reinhoudt and Kouwenhoven demonstrates the one-step synthesis of benzo[b]thiepins through cycloaddition reactions involving thiophenyl-substituted pyrrolidines. These compounds undergo rearrangement to yield naphthalenes upon heating and can be oxidized to produce thermally stable 1,1-dioxides, showcasing their potential in creating novel heterocyclic structures (Reinhoudt & Kouwenhoven, 1972).
Materials Science and Optoelectronics
- Homoleptic Cyclometalated Iridium Complexes : A study by Tsuboyama et al. reports on the phosphorescence studies of facial homoleptic cyclometalated iridium(III) complexes, where thiophenyl-substituted ligands were used. These complexes exhibit high-efficiency red phosphorescence, making them suitable for application in organic light-emitting diodes (OLEDs), illustrating the role of thiophenyl-substituted compounds in advanced materials science (Tsuboyama et al., 2003).
Medicinal Chemistry
- Non-Peptidic αvβ6 Integrin Antagonist : Anderson et al. describe the synthesis of a potential therapeutic agent for Idiopathic Pulmonary Fibrosis, showcasing the application of pyrrolidine derivatives in the development of new drugs. This research underscores the importance of pyrrolidine and thiophenyl moieties in the synthesis of biologically active compounds (Anderson et al., 2016).
Chemical Synthesis and Library Generation
- Generation of Structurally Diverse Libraries : Roman's work on using a ketonic Mannich base derived from 2-acetylthiophene to generate a diverse library of compounds via alkylation and ring closure reactions demonstrates the utility of thiophenyl-pyrrolidine derivatives in creating a wide range of structurally varied molecules (Roman, 2013).
Safety And Hazards
The safety information available indicates that “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Thiophene derivatives, such as “3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine”, have potential applications in various fields, including medicinal chemistry, industrial chemistry, and material science . They are expected to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Future research may focus on exploring these applications further.
Propiedades
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-10(2)7-11-6-8(10)9-4-3-5-12-9/h3-5,8,11H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUXRNNQJAUPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=CS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Azidoethyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1489212.png)

![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)










![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)